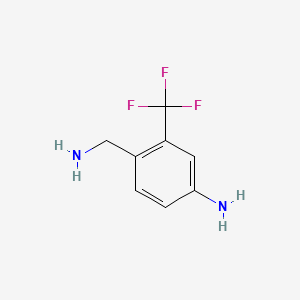

4-(Aminomethyl)-3-(trifluoromethyl)aniline

概要

説明

“4-(Aminomethyl)-3-(trifluoromethyl)aniline” is a compound that contains an aniline group, a trifluoromethyl group, and an aminomethyl group. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom linked to three fluorine atoms and connected to the rest of a molecule by a single bond . The aminomethyl group (-CH2NH2) is a functional group that consists of a methyl group attached to an amino group.

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the aminomethyl group onto an aniline molecule. One possible method could involve the reaction of 4-(trifluoromethyl)aniline with a suitable aminomethylating reagent .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring (from the aniline group) substituted with a trifluoromethyl group at the 3-position and an aminomethyl group at the 4-position .

Chemical Reactions Analysis

The chemical reactions of “this compound” would be influenced by the presence of the aniline, trifluoromethyl, and aminomethyl groups. The aniline group can undergo reactions typical of aromatic amines, such as electrophilic substitution . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

科学的研究の応用

Synthesis of Isoxazoles and Triazines : Trifluoromethyl-substituted anilines, including derivatives of 4-(Aminomethyl)-3-(trifluoromethyl)aniline, have been used to synthesize isoxazoles and 1,3,5-triazines. This demonstrates the compound's utility in creating structurally diverse organic molecules (Strekowski et al., 1995).

Formation of 2-(Trifluoromethyl)quinolines : The compound is instrumental in the formation of 2-(trifluoromethyl)quinolines, showcasing its role in organic synthesis and structural modification of anilines (Keller & Schlosser, 1996).

Spectroscopic Investigation : this compound has been the subject of spectroscopic studies, including investigations into its vibrational, structural, and electronic properties, demonstrating its importance in molecular and electronic research (Saravanan, Balachandran, & Viswanathan, 2014).

Potential in NLO Materials : This compound and its derivatives have been studied for their potential use in non-linear optical (NLO) materials, indicating its applicability in advanced materials science (Revathi et al., 2017).

Cytotoxicity Studies : Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, highlighting its potential medicinal applications (Reddy et al., 2017).

Detection in Biological Materials : The detection of this compound in biological materials using various techniques underlines its relevance in forensic and toxicological studies (Shormanov, Andreeva, & Omel'chenko, 2016).

Corrosion Inhibition : A related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has shown effective corrosion inhibition properties, suggesting possible applications in material protection and engineering (Daoud et al., 2014).

Polymer Synthesis : The compound has been used in the synthesis of polyaniline, a conducting polymer, indicating its role in the development of conductive materials and electronic applications (Dias, Wang, Rajapakse, & Elsenbaumer, 2006).

作用機序

Target of Action

It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .

Mode of Action

The mode of action of 4-(Aminomethyl)-3-(trifluoromethyl)aniline involves binding to its targets, potentially resulting in alterations in the proteins’ activity . This may lead to a range of biochemical and physiological effects.

Biochemical Pathways

Given its proposed interaction with proteins and other biological molecules, it is likely that it influences multiple pathways .

Result of Action

Given its proposed interaction with proteins and other biological molecules, it is likely to have a range of effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

The study and application of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could be a potential area of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a useful building block in the synthesis of complex molecules .

生化学分析

Biochemical Properties

In relation to biochemical and physiological studies, 4-(Aminomethyl)-3-(trifluoromethyl)aniline is used to probe the structure and functionality of proteins and various biological molecules . It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Cellular Effects

The precise cellular effects of this compound remain somewhat elusive. It is proposed that this compound influences cell function by binding to proteins and other biological molecules . This interaction could potentially alter the proteins’ activity, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is proposed that this compound exerts its effects at the molecular level through binding interactions with biomolecules . These interactions could potentially result in enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-(aminomethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGJSASELAQLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

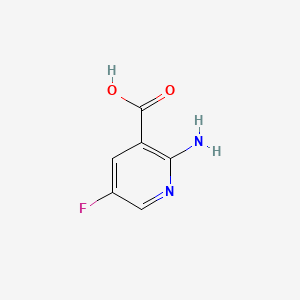

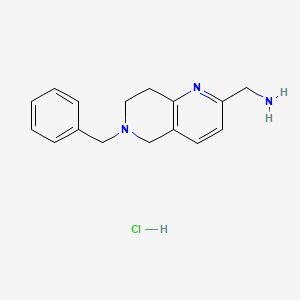

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)